Scabertopin

Description

Chemical Identity and Nomenclature

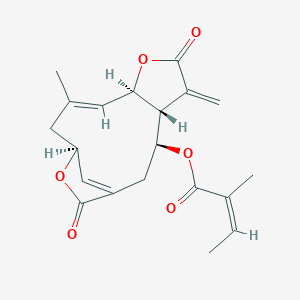

This compound possesses a well-defined chemical identity characterized by its systematic International Union of Pure and Applied Chemistry nomenclature as [(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate. This comprehensive nomenclature reflects the compound's complex stereochemistry and multiple functional groups that define its three-dimensional structure. The Chemical Abstracts Service registry number 185213-52-9 serves as the unique identifier for this compound in chemical databases worldwide.

The molecular structure of this compound features several distinctive characteristics that contribute to its chemical identity. The compound contains a tricyclic core framework typical of germacranolide sesquiterpene lactones, with two lactone rings and specific stereochemical configurations at multiple carbon centers. The presence of an α,β-unsaturated carbonyl group within the lactone moiety represents a crucial structural feature that significantly influences the compound's biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15+,16-,17-/m0/s1 |

InChI Key |

FTPHYXGWMIZVMP-RZYABJHASA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |

Origin of Product |

United States |

Preparation Methods

Botanical Source and Initial Extraction Methods

Plant Material Selection and Preprocessing

Elephantopus scaber L., a perennial herb native to tropical regions, serves as the primary source of Scabertopin. Leaves are preferentially harvested due to their higher sesquiterpene lactone content compared to roots or stems. Post-harvest processing involves:

Solvent Extraction and Partitioning

Methanol emerges as the solvent of choice for initial extraction due to its polarity, which effectively solubilizes sesquiterpene lactones. A standardized protocol involves:

- Maceration : 350 g of dried powder is soaked in 1 L of methanol for 24 hours.

- Filtration : Vacuum-assisted filtration using a Büchner funnel to separate the methanolic extract from plant residue.

- Concentration : Rotary evaporation at 40°C under reduced pressure to yield a viscous crude extract.

Partitioning further refines the extract:

- Liquid-Liquid Partitioning : The methanol extract is sequentially partitioned with n-hexane and ethyl acetate to isolate non-polar and polar constituents, respectively. This step removes chlorophylls and lipids, enriching this compound in the ethyl acetate fraction.

Table 1: Extraction Yields from Elephantopus scaber L.

| Solvent | Yield (g) | Partition Ratio | Key Constituents |

|---|---|---|---|

| Methanol | 5.8 | - | Crude sesquiterpenes |

| n-Hexane | 2.1 | 1:1 | Lipids, waxes |

| Ethyl Acetate | 3.7 | 1:1 | This compound, flavonoids |

Purification and Isolation Techniques

Vacuum Liquid Chromatography (VLC)

The ethyl acetate fraction undergoes VLC using silica gel (60 G, 0.2–0.5 mm) as the stationary phase. Elution gradients of n-hexane and ethyl acetate (4:1 to 1:1) separate this compound from co-eluting flavonoids and alkaloids. Fractions are monitored via thin-layer chromatography (TLC), with this compound exhibiting an Rf value of 0.6–0.9 under UV 254 nm.

Column Chromatography

Final purification employs silica gel column chromatography (60–120 mesh):

- Elution Protocol : A stepwise gradient from 10% to 40% ethyl acetate in n-hexane.

- Fraction Collection : UV-active fractions (λmax 214 nm) are pooled and concentrated, yielding this compound as a crystalline solid.

Table 2: Chromatographic Parameters for this compound Isolation

| Technique | Stationary Phase | Eluent System | Purity (%) | Yield (mg) |

|---|---|---|---|---|

| VLC | Silica gel 60 G | n-Hexane:EtOAc (4:1) | 85 | 50 |

| Column Chromatography | Silica gel 60–120 | n-Hexane:EtOAc (3:7) | 98 | 80 |

Structural Characterization and Analytical Validation

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra confirm the presence of α,β-unsaturated carbonyl groups, a hallmark of sesquiterpene lactones. Key peaks include:

- 1745 cm⁻¹ (C=O stretch of lactone ring).

- 1660 cm⁻¹ (C=C stretch conjugated to carbonyl).

- 890 cm⁻¹ (epoxide ring vibration).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits a λmax at 214 nm, consistent with its α,β-unsaturated carbonyl moiety. Stability assessments over 48 hours show no spectral shifts, confirming compound integrity under physiological conditions.

Table 3: Spectroscopic Characteristics of this compound

| Technique | Key Peaks/Absorbance | Functional Group Identified |

|---|---|---|

| FTIR | 1745 cm⁻¹, 1660 cm⁻¹ | Lactone ring, conjugated C=C |

| UV-Vis | 214 nm | α,β-unsaturated carbonyl |

Pharmacological Preparation and Formulation

Solubilization for In Vitro Studies

This compound’s poor aqueous solubility necessitates dissolution in dimethyl sulfoxide (DMSO):

Quality Control and Batch Consistency

Purity Assessment

Chemical Reactions Analysis

Scabertopin undergoes various chemical reactions, including:

Reduction: Reduction reactions of this compound are less documented, but it is possible that it can undergo reduction under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various oxidizing agents . The major products formed from these reactions are often intermediates that contribute to its biological activity .

Scientific Research Applications

Anticancer Properties

1. Bladder Cancer

Research indicates that scabertopin exhibits significant antitumor activity against bladder cancer cells. A study demonstrated that this compound induces necroptosis in bladder cancer cell lines (J82, T24, RT4, and 5637) by promoting ROS production and inhibiting the FAK/PI3K/Akt signaling pathway. The half-inhibition concentration (IC50) of this compound was notably lower in cancer cells compared to normal human ureteral epithelial cells (SV-HUC-1), suggesting a selective toxicity towards malignant cells .

2. Liver Cancer

In another study, this compound was identified as a key active compound in Elephantopus tomentosus, showing promising results against HepG2 liver cancer cells. The study highlighted that this compound inhibited cell proliferation and induced apoptosis through modulation of the p38 MAPK/p53 signaling pathway. Molecular docking studies indicated strong binding affinities between this compound and TGFBR1, further supporting its role in anticancer activity .

Case Studies

Mechanism of Action

The mechanism of action of scabertopin involves the induction of necroptosis, a form of programmed cell death distinct from apoptosis. This compound promotes the production of reactive oxygen species in mitochondria, leading to cell death . It also inhibits the migration and invasion of cancer cells by affecting the focal adhesion kinase (FAK) signaling pathway . These molecular targets and pathways are crucial for its anticancer activity.

Comparison with Similar Compounds

Key Findings:

Potency: DET exhibits lower IC₅₀ values (5–10 µM) than this compound in colon and breast cancers, likely due to its epoxide group enhancing electrophilic reactivity . This compound’s cyclopentenone moiety contributes to its bladder cancer specificity .

Mechanistic Divergence :

- This compound uniquely induces necroptosis (RIP1/RIP3/MLKL phosphorylation) rather than apoptosis or ferroptosis .

- DET activates JNK signaling and suppresses NF-κB, reducing metastasis in breast cancer .

Structural-Activity Relationship :

- Hydrogenation or epoxidation of this compound’s α,β-unsaturated carbonyl group reduces potency, confirming the necessity of this electrophilic site for ROS induction .

- Isothis compound’s stereochemical differences result in 50% lower activity than this compound .

Therapeutic Potential and Limitations

- This compound : Demonstrates promising bladder cancer-specific cytotoxicity but lacks in vivo validation. Its ROS-mediated mechanism may synergize with radiotherapy or chemotherapy .

- DET : Proven in vivo efficacy in murine models, but off-target effects (e.g., hepatotoxicity) limit clinical translation .

- Combination Therapies : Co-administration with antioxidants (e.g., NAC) reverses this compound’s effects, suggesting ROS dependency . In contrast, DET’s NF-κB inhibition complements anti-inflammatory therapies .

Biological Activity

Scabertopin, a sesquiterpene lactone derived from the plant Elephantopus scaber, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is one of the major bioactive compounds isolated from Elephantopus scaber, a plant traditionally used in various medicinal practices. Recent studies have highlighted its potential as an anti-cancer agent, particularly against bladder cancer.

Research indicates that this compound exhibits potent antitumor activity through several mechanisms:

- Induction of Necroptosis : this compound promotes necroptosis in bladder cancer cells by increasing the production of mitochondrial reactive oxygen species (ROS). This process is mediated by the activation of RIP1/RIP3 signaling pathways, which are crucial for necroptotic cell death .

- Inhibition of Cell Migration and Invasion : The compound inhibits the expression of matrix metalloproteinase-9 (MMP-9), which is involved in tumor cell invasion and metastasis. This inhibition occurs through the suppression of the FAK/PI3K/Akt signaling pathway .

- Selective Cytotoxicity : this compound exhibits a lower half-inhibition concentration (IC50) on bladder cancer cell lines (e.g., J82, T24, RT4, 5637) compared to human ureteral epithelial immortalized cells (SV-HUC-1), indicating its selective toxicity towards cancer cells .

Case Studies and Experimental Data

A study published in December 2022 evaluated the effects of this compound on various bladder cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (μg/mL) | Effect on Migration | Effect on Invasion |

|---|---|---|---|

| J82 | 2.5 | Inhibited | Inhibited |

| T24 | 3.0 | Inhibited | Inhibited |

| RT4 | 3.5 | Inhibited | Inhibited |

| 5637 | 4.0 | Inhibited | Inhibited |

| SV-HUC-1 | 10.0 | Not inhibited | Not inhibited |

The study demonstrated that this compound significantly reduced cell viability in bladder cancer cells while sparing normal ureteral epithelial cells .

Additional Biological Activities

Beyond its antitumor properties, this compound has been associated with various other biological activities:

- Antimicrobial Activity : Compounds from Elephantopus scaber, including this compound, have shown antimicrobial effects against various pathogens .

- Antioxidant Properties : The ability to induce ROS production also suggests a dual role where this compound can act as an antioxidant under certain conditions, potentially protecting normal cells from oxidative stress .

Q & A

Q. How is Scabertophen identified and characterized in plant extracts?

Scabertopin is typically isolated via chromatographic techniques (e.g., HPLC) and characterized using spectroscopic methods such as NMR and mass spectrometry. Researchers should validate purity (>95%) through multiple orthogonal techniques and cross-reference spectral data with existing literature to confirm structural integrity. For reproducibility, document solvent systems, column specifications, and detection wavelengths in detail .

Q. What are the established mechanisms of this compound’s anti-cancer effects?

this compound inhibits cancer cell migration and invasion by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway. Methodologically, this is demonstrated through Western blot analysis of phosphorylated proteins (e.g., p-FAK, p-Akt) and functional assays like transwell migration and Matrigel invasion. ROS induction is quantified using fluorescent probes (e.g., DCFDA), with controls such as NAC (5 µM) to confirm ROS-dependent mechanisms .

Q. What cell models are suitable for studying this compound’s effects?

Bladder cancer cell lines (e.g., J82, T24) are commonly used to assess anti-proliferative and metastatic effects. Include non-cancerous controls (e.g., SV-HUC-1 urothelial cells) to evaluate selectivity. Dose-response curves (0–100 µM) and viability assays (CCK-8) should be performed to determine IC50 values and therapeutic windows .

Advanced Research Questions

Q. How to design experiments to assess this compound’s impact on ROS production?

Use fluorometric assays (e.g., DCFDA) to measure intracellular ROS levels. Include NAC as a negative control to validate ROS specificity. Optimize treatment durations (e.g., 24–48 hrs) and concentrations based on preliminary viability data. Mitochondrial ROS can be further analyzed using MitoSOX Red, coupled with ∆Ψm assays (JC-1 dye) to link ROS to apoptosis/necroptosis .

Q. How to address contradictions in this compound’s efficacy across cell lines?

Perform comparative studies using isogenic cell lines or patient-derived models to assess genetic/epigenetic influences. Validate findings with orthogonal methods (e.g., siRNA knockdown of target pathways). Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant variations in dose-response relationships .

Q. What statistical methods are appropriate for analyzing dose-dependent effects?

Non-linear regression models (e.g., log(inhibitor) vs. response) calculate IC50 values. For pathway inhibition, use densitometric analysis of Western blot bands normalized to housekeeping proteins. Report confidence intervals and p-values to ensure robustness, and apply correction methods (e.g., Bonferroni) for multiple comparisons .

Q. How to validate this compound’s specificity in pathway inhibition?

Combine pharmacological inhibition (e.g., PI3K/Akt inhibitors) with genetic approaches (CRISPR/Cas9 knockout). Perform kinase activity assays (e.g., ELISA-based) to measure direct enzymatic effects. Cross-validate using transcriptomics (RNA-seq) to identify off-target gene expression changes .

Q. How to optimize in vitro conditions for this compound stability?

Conduct solubility tests in DMSO/PBS and monitor degradation via HPLC over 24–72 hrs. Include vehicle controls (≤0.1% DMSO) to rule out solvent toxicity. Pre-treat cells under serum-free conditions to minimize protein-binding interference. Document incubation parameters (temperature, CO2 levels) meticulously .

Q. How to integrate this compound findings with existing literature on natural products?

Conduct systematic reviews using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to align with clinical relevance. Compare efficacy metrics (e.g., IC50, ROS induction) with structurally similar compounds (e.g., isoalantolactone). Use meta-analysis tools to assess heterogeneity across studies .

Q. Best practices for ensuring reproducibility in this compound studies?

Provide detailed protocols for cell culture (passage numbers, media formulations), assay conditions (reagent lot numbers), and data analysis pipelines. Use reference standards (e.g., commercial this compound) for calibration. Share raw data and code repositories to facilitate independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.